2-(Butylsulfanyl)benzaldehyde
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Overview
Description
Chemical Reactions Analysis
Benzaldehyde can undergo various chemical reactions. For instance, it can be converted to benzoin using a catalyst . It can also be oxidized to benzil . In another reaction, benzaldehyde can be reduced to benzyl alcohol .
Physical And Chemical Properties Analysis
Benzaldehyde is a colorless to yellow liquid with the odor of almonds . It has a molecular weight of 106.12 g/mol . It is slightly soluble in water and completely soluble in alcohol and ether .
Scientific Research Applications
Synthesis of Schiff Bases
2-Butylsulfanylbenzaldehyde is utilized in the synthesis of Schiff bases . These compounds are formed by the reaction of 2-Butylsulfanylbenzaldehyde with primary amines and are known for their ability to act as ligands in complex formation reactions with metals such as nickel (II) and copper (II) . The Schiff bases derived from this compound can possess additional donor atoms like nitrogen, oxygen, or sulfur, which can enhance their complexing abilities.
Mechanism of Action
Safety and Hazards
Future Directions
The synthesis of benzaldehyde and its derivatives continues to be a topic of research. For instance, new and sustainable approaches for the selective synthesis of benzaldehyde are being explored . Another area of research involves the development of efficient catalysts for the production of benzyl alcohol from benzaldehyde .
properties
IUPAC Name |
2-butylsulfanylbenzaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14OS/c1-2-3-8-13-11-7-5-4-6-10(11)9-12/h4-7,9H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJCCJIOKZLBAH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSC1=CC=CC=C1C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544432 |
Source
|
Record name | 2-(Butylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91827-97-3 |
Source
|
Record name | 2-(Butylthio)benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91827-97-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(Butylsulfanyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80544432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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